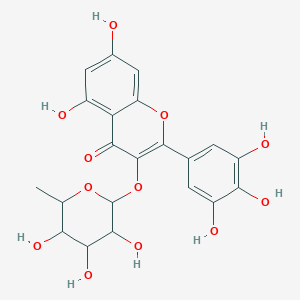
Myricetin 3-rhamnoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myricetin 3-rhamnoside is a natural product found in Nymphaea nouchali var. caerulea, Mycoacia fuscoatra, and other organisms with data available.
科学的研究の応用
Anticancer Applications
Mechanism of Action
Myricetin 3-rhamnoside has shown significant antiproliferative effects on breast cancer cell lines, particularly MDA-MB-231. Studies indicate that it induces cell cycle arrest in the G0/G1 phase and inhibits key enzymes associated with cancer progression, such as hyaluronidase and ornithine decarboxylase. In vitro assays revealed an IC50 of 88.64 µM in the SRB assay and 56.26 µM in the MTT assay for cell growth inhibition .
Case Study Insights
A study highlighted its ability to suppress the transition of cells into the S-phase of the cell cycle, showcasing its potential as a therapeutic agent for hormone-independent breast cancer . The compound's binding interactions with target enzymes suggest a promising avenue for drug development against breast cancer.
Antimicrobial Properties
Broad-Spectrum Activity
this compound exhibits notable antimicrobial activity against various pathogens, including foodborne bacteria such as Escherichia coli and Salmonella species. It has been reported to inhibit bacterial DNA gyrase and helicase activity, which are crucial for bacterial replication .
Quantitative Analysis
The minimum inhibitory concentration (MIC) values for myricetin against several strains were found to be below 20 µg/mL, indicating strong antibacterial potential. For instance, it showed significant activity against E. coli with an MIC of approximately 12.2 µg/mL .
Antioxidant Activity
Mechanistic Insights
As a natural antioxidant, this compound contributes to reducing oxidative stress within cells. It enhances the activity of antioxidant enzymes and scavenges free radicals effectively .
Research Findings
Studies have demonstrated that myricetin can modulate various signaling pathways associated with oxidative stress responses, potentially mitigating damage from reactive oxygen species in cellular systems.
Immunomodulatory Effects
Influence on Immune Response
Research indicates that this compound can modulate immune responses by inhibiting T-lymphocyte activation and reducing pro-inflammatory cytokine production in macrophages . This suggests potential applications in autoimmune diseases and inflammatory conditions.
Experimental Evidence
In vitro studies demonstrated that myricetin significantly inhibited interleukin-12 production in response to lipopolysaccharide stimulation, indicating its role in dampening excessive immune responses .
Cardioprotective Effects
Vascular Health Benefits
this compound has shown promise in cardiovascular health by improving endothelial function and exhibiting vasodilatory effects in isolated heart models . It has been linked to reduced blood pressure and improved lipid profiles in hypertensive animal models.
Clinical Relevance
Research on rats indicated that myricetin can reverse metabolic changes induced by high fructose diets, highlighting its potential as an adjunct therapy for hypertension and related cardiovascular diseases .
Wound Healing Properties
Cellular Mechanisms
The compound has been investigated for its wound healing properties across different cell types, including keratinocytes and fibroblasts. It promotes cell migration and proliferation essential for effective wound closure.
Experimental Outcomes
Studies show that myricetin enhances wound healing rates through modulation of growth factor expression and extracellular matrix components, making it a candidate for topical therapeutic applications in skin repair .
Summary Table of Applications
特性
分子式 |
C21H20O12 |
|---|---|
分子量 |
464.4 g/mol |
IUPAC名 |
5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3 |
InChIキー |
DCYOADKBABEMIQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
melting_point |
194 - 197 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















